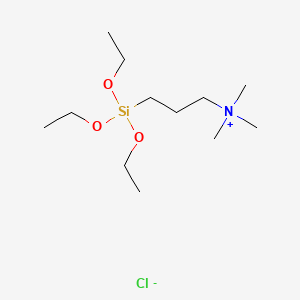

Triethoxysilylpropyltrimethylammonium chloride

Description

The exact mass of the compound Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethyl(3-triethoxysilylpropyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30NO3Si.ClH/c1-7-14-17(15-8-2,16-9-3)12-10-11-13(4,5)6;/h7-12H2,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCRETWEZLOFQT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCC[N+](C)(C)C)(OCC)OCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30ClNO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201005196 | |

| Record name | N,N,N-Trimethyl-3-(triethoxysilyl)propan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201005196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84901-27-9 | |

| Record name | 1-Propanaminium, N,N,N-trimethyl-3-(triethoxysilyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84901-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethoxysilylpropyltrimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084901279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethyl-3-(triethoxysilyl)propan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201005196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxysilylpropyltrimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Triethoxysilylpropyltrimethylammonium chloride

Introduction: A Molecule of Duality

Triethoxysilylpropyltrimethylammonium chloride is a fascinating organofunctional silane, a class of molecules renowned for their ability to bridge the gap between inorganic and organic materials.[1] This specific compound, often abbreviated as TTEPAC, embodies a powerful duality in its molecular structure. It consists of two key functional moieties: a triethoxysilyl group and a quaternary ammonium salt.[2] This unique architecture allows it to first covalently bond to a wide array of surfaces and then, once anchored, to act as a potent, non-leaching antimicrobial agent.[1][2]

This guide provides an in-depth exploration of the distinct, yet cooperative, mechanisms of action of TTEPAC. We will dissect its two-stage functionality, beginning with the process of surface immobilization, followed by a detailed analysis of its antimicrobial activity. This document is intended for researchers, material scientists, and drug development professionals seeking a comprehensive understanding of how this technology functions at a molecular level, supported by field-proven insights and methodologies.

Part 1: The Anchor - Mechanism of Surface Immobilization

The ability of TTEPAC to impart durable antimicrobial properties to a substrate is entirely dependent on its capacity to form a stable, covalent bond with the surface. This process is governed by the chemistry of its triethoxysilyl group.[3] The mechanism can be understood as a two-step hydrolysis and condensation reaction.

Step 1: Hydrolysis - Activation of the Silane

In its commercial form, the silicon atom of TTEPAC is bonded to three ethoxy groups (-OCH₂CH₃). These bonds are stable in anhydrous conditions but are designed to be readily hydrolyzed in the presence of water.[4] This activation step is critical; without water, the silane cannot react with the target surface.

The hydrolysis reaction involves the nucleophilic attack of water on the silicon atom, leading to the displacement of ethanol and the formation of reactive silanol groups (Si-OH).[5][6] This reaction can proceed stepwise, forming one, two, or three silanol groups on a single molecule.

Causality Insight: The choice of ethoxy groups, as opposed to methoxy groups, represents a balance between reactivity and safety. Methoxy-silanes hydrolyze faster but release methanol, which carries greater toxicity concerns. Ethoxy-silanes offer a slightly more controlled reaction rate while releasing ethanol, a more benign alcohol.[1] The rate of hydrolysis is significantly influenced by pH, with catalysis occurring under both acidic and basic conditions.

Experimental Workflow: Preparation of a Silane Solution for Surface Treatment

This protocol outlines the standard procedure for hydrolyzing TTEPAC to prepare it for application to a substrate. A self-validating system includes monitoring pH and allowing for an appropriate "predigestion" time to ensure hydrolysis has occurred before application.

-

Solvent Preparation: Prepare a 95% ethanol / 5% deionized water solution. The water is the reactant for hydrolysis.

-

pH Adjustment: Adjust the pH of the solvent to between 4.5 and 5.5 using a weak acid, such as acetic acid. This slightly acidic condition promotes the hydrolysis reaction rate over the condensation rate, preventing premature self-polymerization in the solution.

-

Silane Addition: Slowly add this compound to the aqueous ethanol solution to a final concentration of 0.5-2.0% (w/v), stirring continuously.

-

Hydrolysis (Predigestion): Allow the solution to stir at room temperature for 1-2 hours. This "predigestion" period is crucial for the hydrolysis of the ethoxy groups into silanols.

-

Confirmation (Optional): The release of ethanol can be confirmed via Gas Chromatography (GC) if rigorous validation is required. A successful hydrolysis is also indicated by the solution remaining clear; cloudiness or precipitation suggests premature condensation.

Step 2: Condensation - Covalent Bond Formation

Once hydrolyzed, the silanol-rich TTEPAC molecules can react with hydroxyl (-OH) groups present on the surface of inorganic substrates like glass, silica, ceramics, and many metals.[2][3] This condensation reaction forms a highly stable, covalent siloxane bond (Si-O-Substrate), effectively tethering the entire molecule to the surface.[7] Simultaneously, adjacent hydrolyzed silane molecules can condense with each other, forming a cross-linked polymer network on the surface.

// Grouping for alignment {rank=same; TTEPAC; H2O;} {rank=same; Hydrolyzed; Ethanol;} }

Caption: Workflow for TTEPAC surface immobilization via hydrolysis and condensation.

Part 2: The Sword - Mechanism of Antimicrobial Action

With the TTEPAC molecule firmly anchored to the surface, its antimicrobial functionality is executed by the quaternary ammonium component.[2] This mechanism is primarily physical, relying on the fundamental principles of electrostatics and lipid interactions.

The Quaternary Ammonium Cation (QAC)

The core of the antimicrobial activity lies in the permanently positively charged nitrogen atom of the trimethylammonium group.[8] Microbial cell membranes, in contrast, are typically characterized by an overall negative charge due to the presence of phospholipids and teichoic acids (in Gram-positive bacteria).[9]

A Step-by-Step Analysis of Microbial Cell Disruption

-

Adsorption and Attraction: The negatively charged microbial cell is drawn towards the positively charged, immobilized QAC on the surface. This initial electrostatic interaction ensures close proximity between the microbe and the antimicrobial agent.[9]

-

Membrane Penetration: The propyl group acts as a spacer, and while not a long hydrophobic tail itself, it positions the cationic head to interact strongly with the phospholipid bilayer. This strong interaction leads to the disorganization and destabilization of the fluid cell membrane structure.[9]

-

Physical Disruption and Lysis: The membrane disruption is often likened to a "popping" mechanism. The structural integrity of the membrane is compromised, creating pores and leading to the leakage of essential low-molecular-weight cytoplasmic components, such as ions, ATP, and nucleic acids.[9][10] This uncontrolled leakage disrupts the proton motive force, collapses metabolic functions, and ultimately results in cell death or lysis.[9]

This "contact-killing" mechanism is a key advantage.[11] Because the molecule is covalently bound, it does not leach into the environment or get depleted over time, providing long-lasting antimicrobial activity.[12] Further research has also pointed to secondary mechanisms, including the inhibition of critical enzymes like Sortase-A and the generation of osmotic imbalances that contribute to cell death.[11][13]

// Define nodes Surface [label=<Immobilized TTEPAC on Surface>]; Microbe [label=<Microbe (Negatively Charged Membrane)>]; Adsorption [label="Step 1: Electrostatic\nAttraction"]; Disruption [label="Step 2: Membrane\nDisorganization"]; Lysis [label="Step 3: Leakage of Cytoplasmic\nContents & Cell Death"];

// Define edges with descriptive labels Microbe -> Adsorption [label="+ / -", color="#4285F4", fontcolor="#4285F4", style=dashed]; Adsorption -> Disruption [label="Physical Interaction"]; Disruption -> Lysis [label="Loss of Integrity", color="#EA4335", fontcolor="#EA4335"]; Surface -> Adsorption [style=invis]; }

Caption: The three-step physical mechanism of antimicrobial action by immobilized TTEPAC.

Part 3: Efficacy and Validation - Experimental Methodologies

Asserting the mechanism of action requires robust, validated experimental protocols. The following methodologies are standard in the field for quantifying the antimicrobial efficacy of surfaces treated with agents like TTEPAC.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

While TTEPAC is designed for surfaces, determining the MIC of the free, unbonded molecule provides crucial baseline data on its intrinsic antimicrobial potency against different microorganisms. It helps in understanding the concentration-dependent effects and the spectrum of activity.

| Microorganism | Type | MIC (µg/mL) | Reference |

| Escherichia coli | Gram-Negative Bacteria | < 16 | [14] |

| Staphylococcus aureus | Gram-Positive Bacteria | < 16 | [14] |

| Enterococcus hirae | Gram-Positive Bacteria | < 16 | [14] |

| Pseudomonas aeruginosa | Gram-Negative Bacteria | 32 | [14] |

| Candida albicans | Fungus (Yeast) | < 16 | [14] |

| Aspergillus brasiliensis | Fungus (Mold) | < 16 | [14] |

| Table based on data for dimethylhexadecyl[3-(trimethoxysilyl)propyl]ammonium chloride, a structurally similar quaternary ammonium silane. |

Protocol: Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution (Adapted from CLSI Standards)

-

Prepare Stock Solution: Dissolve TTEPAC in an appropriate solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution.

-

Prepare Inoculum: Culture the test microorganism (e.g., S. aureus ATCC 25923) in appropriate broth (e.g., Tryptic Soy Broth) to the logarithmic growth phase. Adjust the suspension to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the TTEPAC stock solution with the growth medium to achieve a range of desired concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls (Self-Validation):

-

Positive Control: Wells containing only growth medium and the inoculum (should show turbidity).

-

Negative Control: Wells containing only growth medium (should remain clear).

-

Solvent Control: Wells containing the highest concentration of the solvent used for the stock solution and the inoculum (to ensure the solvent has no antimicrobial effect).

-

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for S. aureus) for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of TTEPAC that completely inhibits visible growth of the microorganism.

Conclusion

The mechanism of action for this compound is a sophisticated, two-part process that leverages distinct chemical principles. First, the triethoxysilyl group undergoes hydrolysis and condensation to form a durable, covalent anchor to a substrate. Second, the tethered quaternary ammonium group executes a potent, contact-based antimicrobial action by physically disrupting the cell membranes of microorganisms. This dual functionality creates a non-leaching, long-lasting antimicrobial surface. Understanding this integrated mechanism is paramount for the effective design, application, and validation of this technology in advanced materials, medical devices, and public health applications.

References

-

Maj-Żurawska, M., & Naliwajko, A. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. Molecules, 25(12), 2713. Available from: [Link]

-

Iqbal, T., et al. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Polymers, 15(11), 2548. Available from: [Link]

-

DeLeo, P. C., et al. (2020). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology, 54(21), 13451–13466. Available from: [Link]

-

Grewal, S., et al. (2022). Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry. Frontiers in Bioengineering and Biotechnology, 10, 963737. Available from: [Link]

-

Yoshino, N., et al. (2011). Synthesis and Antimicrobial Activity of Quaternary Ammonium Silane Coupling Agents. Journal of the Japan Oil Chemists' Society, 60(1), 27-34. Available from: [Link]

-

Çalışkan, E., & Özkan, İ. (2024). Synthesis and antimicrobial activity testing of quaternary ammonium silane compounds. Materials Today Communications, 39, 108994. Available from: [Link]

-

Niu, L. N., et al. (2016). Quaternary ammonium silane-based antibacterial and anti-proteolytic cavity cleanser. Journal of Dentistry, 51, 35–43. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23002981, this compound. Available from: [Link]

-

Lu, J., et al. (2019). The impact and mechanism of quaternary ammonium compounds on the transmission of antibiotic resistance genes. Environment International, 129, 226-234. Available from: [Link]

-

Schmidt, H. (1987). PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES. Journal of Non-Crystalline Solids, 100(1-3), 51-64. Available from: [Link]

-

Grewal, S., et al. (2022). Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry. Frontiers in Bioengineering and Biotechnology, 10. Available from: [Link]

-

Li, H., et al. (2022). Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. Polymers, 14(20), 4381. Available from: [Link]

-

IMPAG Group. (2024). Organofunctional silanes in the application of coatings. Available from: [Link]

-

Evans Vanodine International PLC. (2021). Residual Biocidal Activity - QACs. Available from: [Link]

-

Gelest, Inc. How does a Silane Coupling Agent Work? Hydrolysis Considerations. Available from: [Link]

-

ResearchGate. (2015). Synthesis of 2,3-epoxypropyl trimethyl ammonium chloride. Available from: [Link]

-

National Pesticide Information Center. (2023). Quaternary Ammonium Compounds ADBAC and DDAC. Available from: [Link]

-

Kholdeeva, O. A., & Gushchin, A. L. (2021). Quaternary Ammonium Compounds (QACs) and Ionic Liquids (ILs) as Biocides: From Simple Antiseptics to Tunable Antimicrobials. International Journal of Molecular Sciences, 22(16), 8833. Available from: [Link]

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. Available from: [Link]

-

ResearchGate. (2016). Corrosion Protection Properties of Organofunctional Silanes—An Overview. Available from: [Link]

-

Pohl, E. R., & Osterholtz, F. D. (1985). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. In Silanes, Surfaces, and Interfaces (pp. 157-171). Gordon and Breach Science Publishers. Available from: [Link]

-

Wei, L., et al. (2015). A simple and convenient method to synthesize N-[(2-hydroxyl)-propyl-3-trimethylammonium] chitosan chloride in an ionic liquid. Carbohydrate Polymers, 134, 436-443. Available from: [Link]

-

Garzanti Specialties. (2021). Organofunctional Silanes. What they are, how they work, where to use them. Available from: [Link]

-

Gutarowska, B., et al. (2014). Quaternary ammonium biocides as antimicrobial agents protecting historical wood and brick. Acta Biochimica Polonica, 61(1), 141-146. Available from: [Link]

-

ResearchGate. (2019). The impact and mechanism of quaternary ammonium compounds on the transmission of antibiotic resistance genes. Available from: [Link]

-

Gantrade Corporation. Attributes of Organofunctional Silanes in Polymeric Systems. Available from: [Link]

-

Sonawane, J. R., & Babu, K. (2016). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 8(7), 255. Available from: [Link]

-

Yin, Y., et al. (2017). Synthesis of 2-hydroxypropyl trimethylammonium chloride chitosan and its application in bamboo fiber paper. BioResources, 12(2), 2899-2911. Available from: [Link]

- Google Patents. (2002). CN1067982C - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride.

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | 84901-27-9 | Benchchem [benchchem.com]

- 3. Organofunctional silanes in the application of coatings IMPAG Schweiz [impag.ch]

- 4. gelest.com [gelest.com]

- 5. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 7. Organofunctional Silanes. What they are, how they work, where to use them. [garzantispecialties.com]

- 8. mdpi.com [mdpi.com]

- 9. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. npic.orst.edu [npic.orst.edu]

- 11. Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Residual Biocidal Activity - QACs [evansvanodine.co.uk]

- 13. Frontiers | Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry [frontiersin.org]

- 14. Synthesis and antimicrobial activity testing of quaternary ammonium silane compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydrolysis and condensation behavior of Triethoxysilylpropyltrimethylammonium chloride

An In-Depth Technical Guide to the Hydrolysis and Condensation Behavior of Triethoxysilylpropyltrimethylammonium Chloride

Introduction: The Dual-Functionality of a Molecular Workhorse

This compound (TESP-TMA-Cl) is an organofunctional silane that holds a unique position in materials science and biotechnology. Its molecular architecture is bifunctional: a triethoxysilyl group at one end provides a robust mechanism for covalent bonding to inorganic surfaces like glass, silica, and metals, while a quaternary ammonium chloride group at the other end imparts a permanent positive charge, crucial for antimicrobial activity and electrostatic interactions.[1][2] The efficacy of TESP-TMA-Cl in applications ranging from antimicrobial coatings on medical devices to surface modifiers in chromatography and adhesion promoters in composites is fundamentally governed by its behavior in aqueous environments.[1][3]

This guide provides a detailed exploration of the core chemical transformations that activate this molecule: hydrolysis and condensation. Understanding and controlling these reactions are paramount for researchers and developers seeking to harness the full potential of TESP-TMA-Cl. We will delve into the reaction mechanisms, the critical factors that influence their rates and outcomes, and the analytical techniques required to monitor and characterize these processes, providing a self-validating framework for experimental design.

Section 1: The Foundational Chemistry of Organosilane Activation

The utility of TESP-TMA-Cl as a surface-modifying agent is unlocked through a two-stage sol-gel process: hydrolysis followed by condensation.[4][5] These reactions convert the relatively inert alkoxysilane precursor into highly reactive silanol intermediates, which can then polymerize and bond to surfaces.

The Hydrolysis Reaction: Unmasking the Reactive Sites

The first essential step is the hydrolysis of the ethoxy groups (–OCH₂CH₃) attached to the silicon atom. In this reaction, water molecules cleave the silicon-oxygen-carbon (Si-O-C) bonds, replacing the ethoxy groups with hydroxyl groups (–OH), known as silanols, and releasing ethanol as a byproduct.[6]

R-Si(OCH₂CH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃CH₂OH

This reaction proceeds stepwise, and the degree of hydrolysis can be controlled by the reaction conditions. The resulting silanols are the primary reactive species responsible for both subsequent condensation and surface binding.

The Condensation Reaction: Building the Siloxane Network

Once formed, the silanol groups are highly reactive and readily undergo condensation to form stable silicon-oxygen-silicon (Si-O-Si) linkages, known as siloxane bonds. This process can occur through two primary pathways:

-

Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O

-

Alcohol Condensation: A silanol group reacts with a residual ethoxy group to form a siloxane bond and an ethanol molecule. ≡Si-OH + CH₃CH₂O-Si≡ ⇌ ≡Si-O-Si≡ + CH₃CH₂OH

This polymerization process transforms the monomeric silane molecules into a network of oligomers and polymers, which ultimately forms the functional coating or matrix.[7][8]

Section 2: Deep Dive into the Hydrolysis of TESP-TMA-Cl

The rate and extent of TESP-TMA-Cl hydrolysis are not fixed; they are critically dependent on a set of environmental parameters. Mastering these factors is the key to achieving reproducible and optimized results.

Reaction Mechanisms: The Influence of pH

The hydrolysis of alkoxysilanes is catalyzed by both acids and bases, with the reaction being slowest at a neutral pH of around 7.[9] The mechanisms, however, are distinct.[7]

-

Acid Catalysis (pH < 7): Under acidic conditions, an ethoxy group is rapidly protonated, making it a better leaving group. A water molecule then attacks the electrophilic silicon atom in a bimolecular nucleophilic substitution (Sₙ2-Si) reaction.[7][10] This mechanism is generally faster than base-catalyzed hydrolysis.[11]

-

Base Catalysis (pH > 7): In alkaline media, a hydroxide ion directly attacks the electron-deficient silicon atom, forming a pentacoordinate intermediate.[7][10] This intermediate then expels an ethoxide ion to form the silanol. The presence of the electron-withdrawing quaternary ammonium group in TESP-TMA-Cl can influence the electrophilicity of the silicon atom, though the primary drivers remain pH-dependent.

Key Factors Influencing Hydrolysis and Condensation

The causality behind experimental design lies in manipulating the following parameters to control the final structure and properties of the siloxane network.

| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Structure & Rationale |

| pH | Minimum at pH ~7; increases in acidic or basic conditions.[9] | Minimum at isoelectric point (pH ~2-4); increases significantly at higher pH.[7] | Acidic: Fast hydrolysis, slow condensation leads to extended, weakly branched polymer chains. Basic: Slower hydrolysis, fast condensation promotes discrete, highly cross-linked colloidal particles.[7] |

| Water/Silane Ratio | Higher water concentration increases the rate due to Le Châtelier's principle. | A higher concentration of silanols (from hydrolysis) increases the condensation rate. | A stoichiometric amount of water (3:1) is required for full hydrolysis. Excess water drives both reactions to completion. |

| Temperature | Rate increases with temperature, following Arrhenius kinetics.[12][13] | Rate increases with temperature. | Higher temperatures accelerate both reactions, potentially leading to rapid gelation and less ordered networks. |

| Solvent | Miscible organic co-solvents (e.g., ethanol, methanol) are often required to homogenize the aqueous and silane phases. | The solvent can influence the conformation of growing polymer chains. | The choice of solvent can affect solubility of oligomers and the final morphology. Re-esterification can occur if the alcohol solvent differs from the leaving group (e.g., using methanol with an ethoxysilane).[7] |

| Concentration | Higher silane concentration can increase the initial rate. | Higher concentration of silanols significantly increases the rate, favoring intermolecular condensation. | High concentrations promote rapid growth of large, cross-linked networks, leading to faster gelation. |

Section 3: Experimental Methodologies for Characterization

A self-validating experimental approach requires robust analytical techniques to monitor the reaction progress and characterize the products.

Monitoring Hydrolysis

Protocol: ¹H NMR Spectroscopy for Kinetic Analysis

This technique is ideal for quantitatively tracking the disappearance of the silane's ethoxy groups and the corresponding appearance of ethanol.

-

Sample Preparation: Prepare a stock solution of TESP-TMA-Cl in a deuterated solvent that is miscible with water (e.g., D₂O or acetone-d₆). To a clean NMR tube, add a known concentration of the silane solution.

-

Initiation: Add a precise amount of water (and acid/base catalyst if required) to the NMR tube to initiate hydrolysis. The final solution should be homogeneous.

-

Data Acquisition: Immediately place the sample in the NMR spectrometer. Acquire ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes initially, then less frequently as the reaction slows).

-

Data Analysis:

-

Identify the characteristic triplet signal of the methyl protons (-O-CH₂-CH₃ ) in the ethoxy group of TESP-TMA-Cl (around 1.2 ppm).

-

Identify the corresponding triplet of the methyl protons in the liberated ethanol (around 1.1 ppm).

-

Integrate both peaks at each time point. The degree of hydrolysis can be calculated as a function of time by comparing the relative integrals of the ethoxy protons on the silane versus those in the free ethanol.

-

-

Causality: This protocol provides direct, quantitative evidence of the hydrolysis rate. By varying factors like pH or temperature and repeating the experiment, one can directly measure their impact on the reaction kinetics, validating the principles outlined in the table above.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful tool for observing changes in chemical bonds during the reaction.

-

Methodology: Use an Attenuated Total Reflectance (ATR) setup for in-situ monitoring of the liquid solution.

-

Data Acquisition: Acquire a background spectrum of the solvent system. Introduce the silane solution and initiate hydrolysis. Collect spectra over time.

-

Spectral Analysis: Monitor the disappearance of the strong Si-O-C stretching bands (typically around 1100-1000 cm⁻¹) and the appearance of a broad band associated with Si-OH stretching and hydrogen-bonded water (around 3200-3700 cm⁻¹).

-

Validation: This method provides qualitative and semi-quantitative confirmation of the hydrolysis process, corroborating the NMR data by tracking the relevant functional group transformations.[14]

Characterizing Condensation Products

Protocol: ²⁹Si NMR Spectroscopy

This is the most definitive technique for elucidating the structure of the condensation products. Silicon atoms in different bonding environments have distinct chemical shifts.

-

Methodology: At various time points during the condensation reaction (or after it has reached a certain stage), quench a sample and acquire a ²⁹Si NMR spectrum.

-

Spectral Interpretation:

-

T⁰ Species: Monomeric silanetriol (R-Si(OH)₃) or unreacted silane.

-

T¹ Species: Silicon atom bonded to one other silicon via a siloxane bridge (end of a chain).

-

T² Species: Silicon atom bonded to two other silicons (middle of a linear chain).

-

T³ Species: Fully condensed silicon atom bonded to three other silicons (cross-linking point).

-

-

Validation: By quantifying the relative abundance of T¹, T², and T³ species, one can determine the average degree of condensation and the branching structure of the resulting polymer.[15] This provides direct evidence of how reaction conditions (e.g., acid vs. base) influence the final polymer architecture.[7]

Section 4: Applications and Implications

The controlled hydrolysis and condensation of TESP-TMA-Cl are foundational to its diverse applications:

-

Antimicrobial Surfaces: By carefully managing the reaction conditions, a thin, covalently-bound, and durable polysiloxane network featuring the quaternary ammonium "spikes" can be formed on surfaces of medical devices, textiles, and water filtration systems.[1]

-

Adhesion Promotion: The silanol intermediates can bond to hydroxyl groups on inorganic fillers (like glass fibers or silica particles) while the quaternary ammonium group can interact with an organic polymer matrix, effectively coupling the two phases and enhancing the mechanical properties of composites.[2]

-

Functionalized Nanoparticles: TESP-TMA-Cl can be used to modify the surface of silica or metal oxide nanoparticles, imparting a stable positive charge. This is crucial for applications in drug delivery, bio-sensing, and catalysis where particle dispersion and targeted interactions are required.

Conclusion

The transformation of this compound from a stable precursor into a reactive surface-modifying agent is a nuanced process dictated by the interplay of hydrolysis and condensation. The ultimate structure and performance of the resulting material are not accidental but are a direct consequence of controllable experimental parameters, most notably pH, water content, and temperature. By leveraging the analytical protocols described herein, researchers can move beyond empirical trial-and-error and adopt a knowledge-driven approach. This allows for the rational design of experimental conditions to precisely tailor the siloxane architecture, ensuring the creation of robust, effective, and reproducible functional materials for advanced applications.

References

-

Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. Retrieved January 26, 2026, from [Link]

-

Hydrolysis and condensation mechanism of organofunctional silanes and... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. (2022). PubMed. Retrieved January 26, 2026, from [Link]

-

A Sustainable and Room Temperature Curable Sol–Gel Formulation for the Preparation of Corrosion Resistant Hybrid Coatings Cross-Linked with Lignin. (2023). ACS Publications. Retrieved January 26, 2026, from [Link]

-

Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Gelest, Inc. Retrieved January 26, 2026, from [Link]

-

Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. (2022). ResearchGate. Retrieved January 26, 2026, from [Link]

-

The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. (2003). AFINITICA. Retrieved January 26, 2026, from [Link]

-

Polydimethylsiloxane. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

-

Nishiyama, N., Horie, K., & Asakura, T. (1987). Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR. Journal of Applied Polymer Science, 34(4), 1619-1630. Retrieved January 26, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

Chemistry and Applications of Organosilanes – An Overview. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]

-

The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. (2011). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Kinetics of alkoxysilanes hydrolysis: An empirical approach. (2019). ResearchGate. Retrieved January 26, 2026, from [Link]

- Quaternary ammonium silane and preparation method thereof. (2015). Google Patents.

-

Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. (2022). MDPI. Retrieved January 26, 2026, from [Link]

-

N-TRIMETHOXYSILYLPROPYL-N,N,N-TRIMETHYLAMMONIUM CHLORIDE, 50% in methanol. (n.d.). Gelest, Inc. Retrieved January 26, 2026, from [Link]

-

Synthesis of silane- and quaternary ammonium-bearing copolymers and application as a coating resin on cotton fabric. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]

Sources

- 1. This compound | 84901-27-9 | Benchchem [benchchem.com]

- 2. N-TRIMETHOXYSILYLPROPYL-N,N,N-TRIMETHYLAMMONIUM CHLORIDE, 50% in methanol - Gelest, Inc. [gelest.com]

- 3. dakenchem.com [dakenchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 8. researchgate.net [researchgate.net]

- 9. afinitica.com [afinitica.com]

- 10. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gelest.com [gelest.com]

- 12. Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to Key Chemical Reagents in Research and Development

This technical guide provides a comprehensive overview of two pivotal chemical compounds utilized in advanced research and development: Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride (CAS 84901-27-9) and 4-(4-methyl-1-piperazinyl)-7-nitro-2,1,3-benzoxadiazole (CAS 58131-57-0). This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical data, practical insights, and sourcing information to facilitate its effective application.

Part 1: Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride (CAS 84901-27-9)

Introduction and Core Characteristics

Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride is a quaternary ammonium compound that possesses a unique dual functionality. Its structure incorporates a triethoxysilyl group, which allows for covalent bonding to surfaces, and a trimethylammonium chloride group, which imparts antimicrobial properties. This bifunctionality makes it a valuable surface modifying agent in a multitude of applications, from industrial coatings to biomedical research. The triethoxy groups contribute to its enhanced hydrolytic stability, a critical feature for applications requiring long-term performance.

Physicochemical Properties

A summary of the key physicochemical properties of Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 84901-27-9 | [1][2] |

| Molecular Formula | C12H30ClNO3Si | [1][2] |

| Molecular Weight | 299.91 g/mol | [1] |

| Appearance | White to almost white powder or crystal | [1][3] |

| Purity | >98.0% | [1][2] |

| Solubility | Soluble in water | [1][3] |

| Storage Temperature | Room temperature (recommended <15°C in a cool, dark place) | [1] |

| Hygroscopicity | Hygroscopic | [1] |

Applications in Research and Drug Development

The unique properties of Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride lend it to a variety of applications in scientific research and industrial settings:

-

Surface Modification and Antimicrobial Coatings: Its primary application lies in the ability to functionalize surfaces, rendering them antimicrobial. This is particularly relevant in the development of medical devices, textiles, and water purification systems to prevent microbial contamination.

-

Silane Coupling Agent: In materials science, it serves as a coupling agent to enhance adhesion between organic polymers and inorganic substrates like glass and metals.

-

Biomaterial Engineering: Researchers utilize this compound to modify the surfaces of biomaterials, which can improve biocompatibility and reduce the risk of implant-associated infections.

-

Drug Delivery Systems: There is growing interest in its use for creating stable coatings on nanoparticles for targeted drug delivery applications.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride is classified with the following hazards:

Precautionary Measures:

-

P280: Wear protective gloves, eye protection, and face protection.[1][2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[1]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[1]

It is crucial to handle this compound in a well-ventilated area and to take appropriate measures to avoid inhalation of dust.

Sourcing and Procurement Workflow

The following diagram illustrates a typical workflow for sourcing and utilizing Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride in a research setting.

Major Suppliers

A non-exhaustive list of suppliers for Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride includes:

-

J & K SCIENTIFIC LTD.[3]

-

Meryer (Shanghai) Chemical Technology Co., Ltd.[3]

-

Energy Chemical[3]

-

Santa Cruz Biotechnology[4]

-

CP Lab Safety (distributor for TCI America)[5]

-

GLR Innovations[6]

-

Guidechem (aggregator)[7]

Part 2: 4-(4-methyl-1-piperazinyl)-7-nitro-2,1,3-benzoxadiazole (CAS 58131-57-0)

Introduction and Core Characteristics

4-(4-methyl-1-piperazinyl)-7-nitro-2,1,3-benzoxadiazole is a heterocyclic compound belonging to the benzoxadiazole family. This class of compounds is of significant interest in medicinal chemistry and materials science. The presence of the nitro group and the piperazine moiety enhances its reactivity and solubility, making it a valuable building block in the synthesis of novel therapeutic agents.[8] Furthermore, the benzoxadiazole core often imparts fluorescent properties, leading to its use in the development of probes and sensors.[8]

Physicochemical Properties

A summary of the key physicochemical properties of 4-(4-methyl-1-piperazinyl)-7-nitro-2,1,3-benzoxadiazole is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 58131-57-0 | [9] |

| Molecular Formula | C11H13N5O4 | [9] |

| Molecular Weight | 279.25 g/mol | [9] |

| Appearance | Data not consistently available; related compounds are often colored powders. | |

| Purity | Supplier dependent | |

| Solubility | Enhanced by the piperazine moiety | [8] |

Applications in Research and Drug Development

The structural features of 4-(4-methyl-1-piperazinyl)-7-nitro-2,1,3-benzoxadiazole make it a compound of interest in several research areas:

-

Medicinal Chemistry: The benzoxadiazole scaffold is found in a range of biologically active molecules. This compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications, including anticancer and antimicrobial agents.[10][11]

-

Fluorescent Probes and Sensors: Benzoxadiazole derivatives are known for their fluorescent properties.[8] This compound can be used as a core structure for developing probes to detect specific ions or biomolecules in biological systems.

-

Materials Science: Its optical properties are also of interest in the creation of advanced materials with specific functionalities for applications in electronics and photonics.[8]

Synthetic Considerations

The synthesis of 4-(4-methyl-1-piperazinyl)-7-nitro-2,1,3-benzoxadiazole and its derivatives often involves the reaction of a precursor, such as 4-chloro-7-nitrobenzofurazan, with the appropriate amine, in this case, N-methylpiperazine. The general synthetic approach for related benzoxadiazole derivatives is well-documented in the scientific literature.[12]

The following diagram illustrates a generalized synthetic pathway for such compounds.

Major Suppliers

Identifying specific suppliers for 4-(4-methyl-1-piperazinyl)-7-nitro-2,1,3-benzoxadiazole can require more specialized sourcing. However, suppliers of related benzoxadiazole derivatives and other fine chemicals are likely to either stock this compound or offer custom synthesis services. Researchers should inquire with companies specializing in heterocyclic chemistry and building blocks for drug discovery.

References

-

Global Substance Registration System (GSRS). (n.d.). 4-(4-METHYLPIPERAZIN-1-YL)-7-NITRO-3-OXIDO-2,1,3-BENZOXADIAZOL-3-IUM. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride, 5g, Each. Retrieved from [Link]

-

Kozikowski, A. P., et al. (1997). Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. Journal of Medicinal Chemistry, 40(16), 2435–2439. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. Retrieved from [Link]

-

PubMed Central. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][3][8]oxazin-4-ones as potent anticancer and antioxidant agents. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

-

ChemBuyersGuide.com, Inc. (n.d.). GLR Innovations. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. Retrieved from [Link]

-

PubMed. (1997). Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-N-(7-nitro-2,1,3-benzoxadiazol-4-yl)glycine. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Benzhydrylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2-one. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 4-(4-METHYLPIPERAZIN-1-YL)-7-NITRO-3-OXIDO-2,1,3-BENZOXADIAZOL-3-IUM. Retrieved from [Link]

-

Scribd. (n.d.). Quaternary Ammonium Salts PDF. Retrieved from [Link]

Sources

- 1. 4-Nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole | C11H12N4O3 | CID 2821613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijper.org [ijper.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride | C10H12ClN5O3 | CID 71751110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Methyl-N-(7-nitro-2,1,3-benzoxadiazol-4-yl)glycine | C9H8N4O5 | CID 14717824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Fingerprinting of Triethoxysilylpropyltrimethylammonium Chloride: A Guide to NMR and FTIR Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture

Triethoxysilylpropyltrimethylammonium chloride is a quaternary ammonium compound featuring a reactive triethoxysilyl group. This unique bifunctional structure allows it to act as a surface modifying agent, coupling agent, and antimicrobial agent in a wide array of applications, from materials science to biomedical engineering.[1] A thorough understanding of its molecular structure is paramount for predicting its reactivity, stability, and performance in these applications. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for elucidating the detailed structural features of this molecule. This guide provides an in-depth analysis of the NMR and FTIR spectroscopic characteristics of this compound, offering a framework for its unambiguous identification and characterization.

Molecular Structure and Spectroscopic Correlation

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of this compound.

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Interpreting the FTIR Spectrum

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2975-2880 | C-H stretching | Propyl and Ethyl groups |

| 1470-1440 | C-H bending | Propyl and Ethyl groups |

| 1100-1000 | Si-O-C stretching | Triethoxysilyl group |

| 960-900 | N⁺-C stretching | Trimethylammonium group |

| 820-780 | Si-C stretching | Silylpropyl group |

Trustworthiness: The presence of a strong and broad band in the 1100-1000 cm⁻¹ region is a hallmark of the Si-O-C linkage and serves as a reliable diagnostic peak for the triethoxysilyl group.

Experimental Protocol: FTIR Spectroscopic Analysis

The following protocol outlines the steps for obtaining a high-quality FTIR spectrum.

Sources

Thermal degradation profile of Triethoxysilylpropyltrimethylammonium chloride

An In-Depth Technical Guide to the Thermal Degradation Profile of Triethoxysilylpropyltrimethylammonium Chloride

Authored by: A Senior Application Scientist

Introduction

This compound, a prominent member of the quaternary ammonium silane ("silane-quat") family, is a bifunctional molecule with significant utility across diverse scientific and industrial fields.[1] Its structure uniquely combines a hydrolyzable triethoxysilyl group with a cationic quaternary ammonium chloride group.[2] This duality allows it to act as a powerful coupling agent, creating a durable bridge between inorganic substrates (like glass, silica, or metals) and organic polymers.[3] Furthermore, the quaternary ammonium component imparts potent antimicrobial properties, making it a valuable tool for creating contact-killing surfaces on medical devices, textiles, and in water purification systems.[3][4]

Understanding the thermal stability and degradation profile of this compound is not merely an academic exercise; it is a critical requirement for its effective application. From the curing temperatures of adhesives and coatings to the operational limits of functionalized materials, the thermal thresholds of this compound dictate its processing parameters, performance, and long-term durability. This guide provides a detailed examination of its thermal degradation, outlining the analytical methodologies for its characterization and the chemical pathways that govern its decomposition.

Core Thermal and Physical Properties

A baseline understanding of the compound's physical properties is essential before delving into its thermal degradation. While thermal stability data can show variability due to impurities or experimental conditions, the fundamental properties provide a necessary context.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₃₀ClNO₃Si | [2] |

| Molecular Weight | 299.91 g/mol | [2] |

| Appearance | Typically a solution in a solvent like methanol or a viscous liquid | [5] |

| Reported Thermal Stability | Stable up to ~150°C, with degradation reported between 150-200°C | [3] |

Note: Discrepancies in reported degradation temperatures often arise from residual solvents, impurities, or the specific analytical conditions used (e.g., inert vs. oxidative atmosphere).[3][6] Therefore, rigorous experimental determination is paramount for any specific application.

Characterizing Thermal Degradation: A Methodological Approach

To rigorously profile the thermal degradation of this compound, a combination of thermal analysis techniques is employed. The synergistic use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive picture of both mass loss and energetic changes as a function of temperature.[7]

Core Techniques Explained

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated over time. The resulting data, a TGA curve, plots percentage mass loss against temperature, revealing the onset temperature of decomposition and quantifying the mass lost at each degradation stage.[7][8]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. This allows for the identification of endothermic events (e.g., melting, evaporation) or exothermic events (e.g., certain decomposition or cross-linking reactions).[7]

-

Evolved Gas Analysis (EGA): For mechanistic insights, TGA instruments can be coupled with a Mass Spectrometer (TGA-MS) or a Fourier-Transform Infrared Spectrometer (TGA-FTIR). These hyphenated techniques analyze the volatile products (evolved gases) released during decomposition, allowing for the identification of specific chemical fragments and the elucidation of the underlying degradation pathways.[8][9]

Self-Validating Experimental Protocol: Simultaneous TGA/DSC Analysis

This protocol describes a robust, self-validating system for characterizing the thermal profile, based on established methodologies for similar organosilane and quaternary ammonium salts.[7]

1. Instrumentation:

-

A simultaneous thermal analyzer (TGA/DSC) is the instrument of choice, as it allows for concurrent measurement of both mass loss and heat flow on the exact same sample, eliminating inter-experiment variability.

2. Sample Preparation:

-

Causality: To ensure the data reflects the compound itself and not residual solvents from synthesis, the sample should be thoroughly dried under vacuum at a temperature well below its decomposition point (e.g., 60-80°C) until a constant weight is achieved.

-

Accurately weigh a small amount of the dried sample (typically 5-10 mg) into an inert sample pan (e.g., alumina or platinum).[7] A smaller sample size minimizes thermal gradients within the sample, leading to sharper, more accurate transition data.

3. Experimental Conditions:

-

Atmosphere: The analysis must be conducted under a high-purity inert atmosphere (e.g., Nitrogen or Argon) with a consistent flow rate (e.g., 50-100 mL/min).[7] This is a critical choice to isolate the thermal degradation pathways from oxidative ones, which would occur in the presence of air and complicate the mechanistic interpretation.[6]

-

Temperature Program:

-

Equilibrate the sample at a starting temperature, such as 30°C.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600-800°C).[7]

-

Causality: Using multiple heating rates (e.g., 5, 10, 20 °C/min) is a key practice for kinetic studies and validating the mechanism.[10][11] Consistent, reproducible shifts in the decomposition curves with heating rate confirm that the observed transitions are kinetically controlled processes.

-

4. Data Analysis:

-

TGA Curve: Determine the onset temperature of decomposition (Tonset), often calculated from the intersection of the baseline tangent with the tangent of the steepest mass loss. Record the temperature at peak mass loss rate (from the derivative curve, DTG) and the percentage of mass lost at each distinct step.

-

DSC Curve: Identify endothermic or exothermic peaks corresponding to the mass loss events observed in the TGA data. Integrate the peak area to quantify the enthalpy (ΔH) of the transition.

Caption: Proposed multi-stage thermal degradation pathways.

Conclusion

The thermal degradation of this compound is a multi-stage process initiated by the decomposition of the quaternary ammonium group via competing Hofmann elimination and SN2 pathways, followed by the higher-temperature pyrolysis of the organosilane backbone. A thorough characterization using simultaneous TGA/DSC analysis under controlled inert conditions is essential for obtaining reliable and reproducible data. Understanding this degradation profile is critical for researchers, scientists, and drug development professionals to define processing limits, predict material lifetime, and ensure the successful application of this versatile compound in advanced materials and biomedical technologies.

References

- Thermal Decomposition of Triethylmethylammonium Chloride: A Technical Guide. Benchchem.

- This compound: A Technical Guide. Benchchem.

- Thermal stability of trihexyl(tetradecyl)phosphonium chloride.

- This compound C12H30ClNO3Si. PubChem.

- Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry.

- Mechanism of Thermal Decomposition of Silanes.

- Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. MDPI.

- Decomposition of Organochlorinated Silica Xerogels at High Temper

- Thermal Stability and Decomposition Kinetics of Poly(Methacryloyloxyethyl Trimethyl Ammonium Chloride-Co-Acrylamide).

- Production of silyl quaternary ammonium compounds.

- Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. MDPI.

- Thermal degradation behavior of radiation synthesized polydiallyldimethylammonium chloride.

- Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules.

- Study on the thermal degradation of 3-MCPD esters in model systems simulating deodoriz

- Silane qu

Sources

- 1. Silane quats - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H30ClNO3Si | CID 23002981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 84901-27-9 | Benchchem [benchchem.com]

- 4. Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4845256A - Production of silyl quaternary ammonium compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. preprints.org [preprints.org]

- 11. researchgate.net [researchgate.net]

Understanding the self-assembly of Triethoxysilylpropyltrimethylammonium chloride on surfaces

An In-depth Technical Guide to the Self-Assembly of Triethoxysilylpropyltrimethylammonium Chloride on Surfaces

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the principles and methodologies governing the self-assembly of this compound (TESPTAC) on various substrates. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular mechanisms, critical process parameters, characterization techniques, and key applications of TESPTAC-derived self-assembled monolayers (SAMs).

Introduction: The Dual-Functionality of a Cationic Organosilane

This compound is a unique organosilane molecule engineered with a dual-purpose architecture. It possesses a triethoxysilyl group that serves as a robust anchor to hydroxylated surfaces and a quaternary ammonium chloride group that imparts a permanent positive charge, bestowing significant functional properties to the modified substrate.[1] The ability of TESPTAC to spontaneously organize into a dense, covalently bonded monolayer makes it a critical tool in surface engineering, with profound implications for antimicrobial surface development, targeted drug delivery, and biocompatibility modulation.

This guide moves beyond simple procedural descriptions to explain the underlying causality of experimental choices, ensuring a deep and practical understanding of how to harness the self-assembly process for creating highly functionalized surfaces.

Molecular Profile of this compound (TESPTAC)

Understanding the structure of TESPTAC is fundamental to comprehending its self-assembly behavior. The molecule can be deconstructed into three key components:

-

The Reactive Headgroup (Triethoxysilyl): This silicon-based group, -Si(OCH₂CH₃)₃, is the engine of surface modification. The three ethoxy groups are hydrolyzable, meaning they can react with water to form reactive silanol (-Si-OH) groups, which are precursors to covalent bond formation with the substrate.[1][2]

-

The Spacer (Propyl Chain): A short alkyl chain, -CH₂CH₂CH₂-, links the reactive headgroup to the functional tail group. This spacer provides flexibility during the self-assembly process and ensures the functional group is projected away from the surface.

-

The Functional Tail Group (Trimethylammonium Chloride): This quaternary ammonium moiety, -N⁺(CH₃)₃Cl⁻, carries a permanent positive charge that is independent of pH. This cationic nature is responsible for many of TESPTAC's applications, most notably its antimicrobial activity through electrostatic disruption of microbial cell membranes.[1][3]

Key Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | trimethyl(3-triethoxysilylpropyl)azanium chloride | [4] |

| CAS Number | 84901-27-9 | [1][4] |

| Molecular Formula | C₁₂H₃₀ClNO₃Si | [1][4] |

| Molecular Weight | 299.91 g/mol | [1][4] |

| Appearance | White to almost white powder or crystal | [5] |

| Solubility | Soluble in water and alcohols | [5] |

The Mechanism of Self-Assembly: A Multi-Step Process

The formation of a TESPTAC self-assembled monolayer (SAM) is not a single event but a coordinated sequence of chemical reactions occurring at the solid-liquid interface. The process is broadly applicable to any substrate bearing surface hydroxyl (-OH) groups, such as glass, silicon wafers, and many metal oxides.[2][6]

The core mechanism can be broken down into four critical stages:

-

Hydrolysis: In the presence of trace amounts of water (often from the solvent or adsorbed on the substrate), the ethoxy groups (-OCH₂CH₃) of the TESPTAC molecule hydrolyze to form reactive silanol groups (-OH) and ethanol as a byproduct. Multiple ethoxy groups can hydrolyze, creating highly reactive intermediates.[1][2]

-

Physisorption: The newly formed, polar silanol-containing molecules are attracted to the hydrophilic, hydroxyl-rich substrate surface through hydrogen bonding and other weak intermolecular forces.

-

Condensation (Covalent Bonding): This is the crucial anchoring step. A silanol group from a TESPTAC molecule reacts with a hydroxyl group on the substrate surface. This condensation reaction forms a highly stable, covalent siloxane bond (Si-O-Substrate) and releases a water molecule.[1][2][7]

-

Lateral Polymerization: Adjacent TESPTAC molecules, now tethered to the surface, can undergo further condensation reactions with each other. Their silanol groups react to form a cross-linked polysiloxane network (Si-O-Si) that runs parallel to the substrate surface. This lateral polymerization significantly enhances the mechanical and chemical stability of the monolayer.[2]

Critical Parameters for High-Quality SAM Formation

The success of the silanization process hinges on the precise control of several experimental variables. Each parameter influences the kinetics of the reaction and the ultimate structural integrity of the monolayer.

| Parameter | Causality and Field-Proven Insights | Recommended Range |

| Substrate Cleanliness | The density of surface hydroxyl groups is paramount for achieving a dense, covalently bonded monolayer. Organic residues will mask these sites, leading to incomplete coverage and a disordered film. Acid piranha or plasma cleaning are standard, authoritative methods for maximizing surface hydroxylation. | N/A (Must be atomically clean) |

| Water Content | Water is a necessary reactant for the initial hydrolysis step. However, excessive water in the bulk solution can lead to premature polymerization and aggregation of TESPTAC, which then deposits as clumps rather than a uniform monolayer.[8] The optimal amount of water is often the trace amount present in high-purity anhydrous solvents or adsorbed on the substrate itself. | Trace amounts to < 1% (v/v) |

| Solvent Choice | Anhydrous solvents like ethanol or toluene are typically used. The solvent must be able to dissolve TESPTAC without reacting with it. The choice can influence the solvation of the molecule and the rate of hydrolysis. Ethanol is a common choice as it is a byproduct of the hydrolysis reaction. | Anhydrous Ethanol, Toluene |

| TESPTAC Concentration | A low concentration favors the formation of a well-ordered monolayer. High concentrations can accelerate the deposition rate but increase the risk of multilayer formation and solution-phase aggregation. | 0.1% to 2% (v/v) |

| Reaction Time | Sufficient time must be allowed for the four stages of assembly to proceed to completion. Short incubation times may result in incomplete surface coverage, while excessively long times offer diminishing returns and increase the risk of multilayer deposition.[9] | 30 minutes to 24 hours |

| Temperature | Elevated temperatures can increase the reaction rate but may also promote bulk polymerization. Room temperature is often sufficient. A post-deposition curing step (annealing) is highly recommended to drive the condensation and cross-linking reactions to completion, thereby enhancing film stability. | Deposition: 20-70°C; Curing: 80-120°C[1] |

Experimental Protocol: Formation of a TESPTAC Monolayer on Glass

This protocol provides a self-validating workflow for modifying a standard glass or silicon substrate.

Step 1: Substrate Cleaning and Hydroxylation

-

Place glass slides in a slide rack.

-

Immerse the rack in a freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂). CAUTION: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) in a fume hood.

-

Leave for 30-60 minutes. The surface will become highly hydrophilic.

-

Carefully remove the slides and rinse copiously with deionized (DI) water.

-

Dry the slides under a stream of high-purity nitrogen gas and use immediately.

Step 2: Silanization Solution Preparation

-

In a glove box or moisture-controlled environment, prepare a 1% (v/v) solution of TESPTAC in anhydrous ethanol.

-

For a 50 mL solution, add 0.5 mL of TESPTAC to 49.5 mL of anhydrous ethanol.

-

Stir the solution gently for 5 minutes to ensure homogeneity.

Step 3: Self-Assembly Process

-

Immerse the freshly cleaned and dried slides into the TESPTAC solution.

-

Cover the container to minimize exposure to atmospheric moisture.

-

Allow the self-assembly to proceed for 2 hours at room temperature with gentle agitation.

Step 4: Rinsing and Curing

-

Remove the slides from the silane solution.

-

Rinse thoroughly with fresh anhydrous ethanol to remove any physisorbed (non-covalently bonded) molecules.

-

Dry the slides again under a stream of nitrogen.

-

Place the slides in an oven at 110°C for 1 hour to cure the film. This step drives off residual solvent and promotes the formation of stable covalent bonds.

Surface Characterization: Validating the Monolayer

Confirming the successful formation of a high-quality TESPTAC monolayer requires a suite of surface-sensitive analytical techniques.

| Technique | Information Provided | Expected Result for Successful Coating |

| Contact Angle Goniometry | Measures surface wettability. The cationic quaternary ammonium group is hydrophilic, which should alter the surface energy compared to the bare substrate. | A distinct and uniform change in the water contact angle across the surface. |

| X-ray Photoelectron Spectroscopy (XPS) | Provides quantitative elemental composition of the top few nanometers of the surface. It is the definitive method for confirming the chemical modification. | Presence of Silicon (Si 2p), Nitrogen (N 1s), and Carbon (C 1s) peaks, with a decrease in the substrate signal (e.g., O 1s from glass).[9] |

| Atomic Force Microscopy (AFM) | Images the surface topography at the nanoscale. It can be used to assess the smoothness and uniformity of the coating and detect the presence of aggregates. | A smooth, uniform surface with low root-mean-square (RMS) roughness. Absence of large aggregates. |

| Attenuated Total Reflectance-FTIR (ATR-FTIR) | Identifies the chemical functional groups present on the surface. | Appearance of C-H stretching vibrations from the propyl chain and Si-O-Si peaks from the cross-linked network.[10] |

Applications in Drug Development and Life Sciences

The unique properties of TESPTAC-modified surfaces make them highly valuable in several advanced applications.

-

Antimicrobial Surfaces: This is the most prominent application. The dense layer of permanent positive charges on the surface interacts with the negatively charged cell membranes of bacteria and other microbes.[1] This electrostatic interaction disrupts the membrane integrity, leading to cell lysis and death in a mechanism known as "contact killing".[3] This provides a non-leaching, long-lasting antimicrobial effect ideal for medical devices, personal protective equipment, and laboratory surfaces to prevent biofilm formation.[11][12][13]

-

Drug Delivery Vehicles: TESPTAC and similar aminosilanes can be used to coat nanoparticles (e.g., superparamagnetic iron oxide nanoparticles) to create stable, biocompatible drug carriers.[14] The positive surface charge can facilitate the electrostatic binding of negatively charged drug molecules or genetic material (like siRNA), and can also enhance interaction with and uptake by target cells.[3][15]

-

Modulation of Biocompatibility: The ability to control surface charge is critical in directing biological interactions. A TESPTAC coating can be used to promote the adhesion of specific cell types or, conversely, to create a surface that repels certain proteins, thereby passivating the surface to prevent non-specific biofouling.

Conclusion

The self-assembly of this compound is a robust and versatile technique for creating functional surfaces with broad applicability in high-stakes research and development. By understanding the intricate, multi-step mechanism of silanization and carefully controlling the key experimental parameters, researchers can reliably produce stable, covalently attached monolayers. The resulting cationic surfaces offer a powerful platform for combating microbial contamination, designing sophisticated drug delivery systems, and engineering the next generation of biocompatible materials.

References

-

ResearchGate. (2025). Self-assembly of (3-mercaptopropyl)trimethoxysilane on polycrystalline zinc substrates towards corrosion protection. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Potential use of 3-(trimethoxysilyl)propyldimethyl octadecyl ammonium chloride as an antimicrobial and antiviral agent for the disinfection of personal protective equipment. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry. Retrieved from [Link]

-

KristoFOAM Industries Inc. (n.d.). Understanding Silane Functionalization. Retrieved from [Link]

-

ResearchGate. (2022). Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Potential use of 3-(Trimethoxysilyl)propyldimethyl octadecyl ammonium chloride as an antimicrobial and antiviral agent for the disinfection of personal protective equipment. Retrieved from [Link]

-

ResearchGate. (2025). Hydrolysis and silanization of the hydrosilicon surface of freshly prepared porous silicon by an amine catalytic reaction. Retrieved from [Link]

-

MDPI. (n.d.). Comparison of Self-Assembled Monolayers Using 3-Aminopropyltrimethoxysilane and Decyltrimethoxysilane in Vapor Phase for Porous SiOCH Dielectrics. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). Features of Functionalization of the Surface of Alumina Nanofibers by Hydrolysis of Organosilanes on Surface Hydroxyl Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of antibacterial quaternary ammonium silane coatings on polyurethane catheters. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Tailoring the self-assembly of a tripeptide for the formation of antimicrobial surfaces. Retrieved from [Link]

-

Walsh Medical Media. (2012). Drug-Carrying Amino Silane Coated Magnetic Nanoparticles as Potential Vehicles for Delivery of Antibiotics. Retrieved from [Link]

Sources

- 1. This compound | 84901-27-9 | Benchchem [benchchem.com]

- 2. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]

- 3. Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C12H30ClNO3Si | CID 23002981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. TRIMETHYL[3-(TRIETHOXYSILYL)PROPYL]AMMONIUM CHLORIDE | 84901-27-9 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Features of Functionalization of the Surface of Alumina Nanofibers by Hydrolysis of Organosilanes on Surface Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Potential use of 3-(trimethoxysilyl)propyldimethyl octadecyl ammonium chloride as an antimicrobial and antiviral agent for the disinfection of personal protective equipment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Tailoring the self-assembly of a tripeptide for the formation of antimicrobial surfaces - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Safe Handling of Triethoxysilylpropyltrimethylammonium Chloride